molecular formula C24H19BrClFN2O2 B14926128 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B14926128
M. Wt: 501.8 g/mol
InChI Key: LUEUYEKDUFORMV-UHFFFAOYSA-N
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Description

4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a combination of halogenated benzyl, methoxyphenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-1-fluorobenzene: Shares similar halogenated benzyl structure.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Pyrazolyl compounds: Molecules containing the pyrazolyl moiety.

Uniqueness

4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of halogenated benzyl, methoxyphenyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19BrClFN2O2

Molecular Weight

501.8 g/mol

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19BrClFN2O2/c1-30-17-10-6-15(7-11-17)23-22(25)24(16-8-12-18(31-2)13-9-16)29(28-23)14-19-20(26)4-3-5-21(19)27/h3-13H,14H2,1-2H3

InChI Key

LUEUYEKDUFORMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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